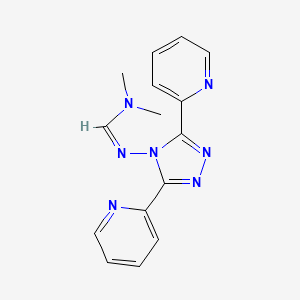
N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a triazole ring substituted with pyridine groups, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Substitution with Pyridine Groups: The triazole ring is then substituted with pyridine groups at the 3 and 5 positions using a palladium-catalyzed cross-coupling reaction.
Introduction of the Dimethylmethanimidamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylmethanimidamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole and pyridine rings.
Reduction: Reduced forms of the triazole and pyridine rings.
Substitution: Substituted derivatives at the dimethylmethanimidamide group.
Scientific Research Applications
N’-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activity or catalyze specific reactions. The triazole and pyridine rings play a crucial role in these interactions, providing multiple coordination sites for binding.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)benzenesulfonamide: A compound with similar triazole and pyridine substitutions but different functional groups.
1-(3,5-Dipyridin-2-yl-1,2,4-triazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea: Another compound with a triazole ring and pyridine groups, but with a urea functional group.
Uniqueness
N’-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups and the presence of the dimethylmethanimidamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Properties
Molecular Formula |
C15H15N7 |
|---|---|
Molecular Weight |
293.33 g/mol |
IUPAC Name |
N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C15H15N7/c1-21(2)11-18-22-14(12-7-3-5-9-16-12)19-20-15(22)13-8-4-6-10-17-13/h3-11H,1-2H3/b18-11- |
InChI Key |
DSHGYPZMUJPLBX-WQRHYEAKSA-N |
Isomeric SMILES |
CN(C)/C=N\N1C(=NN=C1C2=CC=CC=N2)C3=CC=CC=N3 |
Canonical SMILES |
CN(C)C=NN1C(=NN=C1C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-7a-methyl-3-(propan-2-yl)-hexahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B11752558.png)
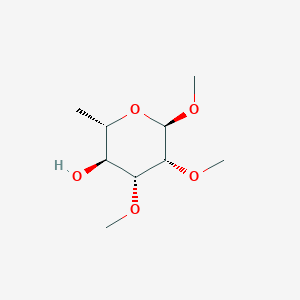

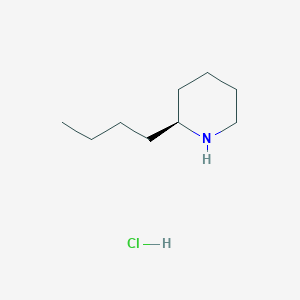
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11752598.png)
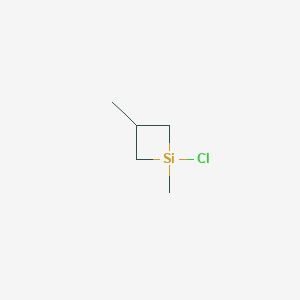
![1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11752605.png)
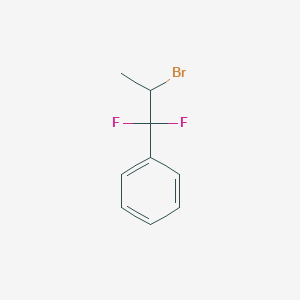
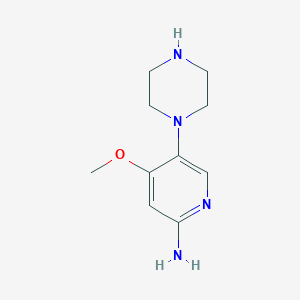
![(3-methoxypropyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11752625.png)
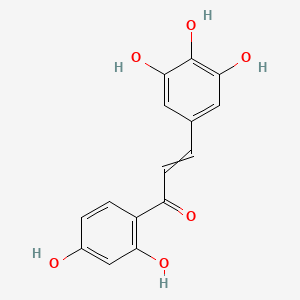
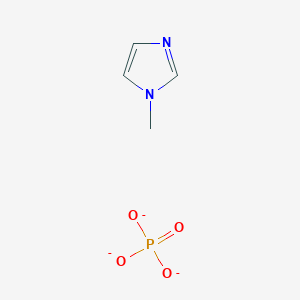
![(3S)-3-[(2-carboxyacetyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B11752636.png)
![Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate](/img/structure/B11752648.png)
